molecular formula C10H16N2 B189366 2,5-Diethyl-3,6-dimethylpyrazine CAS No. 18903-30-5

2,5-Diethyl-3,6-dimethylpyrazine

Cat. No.: B189366
CAS No.: 18903-30-5
M. Wt: 164.25 g/mol
InChI Key: WOKWCTYNOKUPRA-UHFFFAOYSA-N
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Description

The Scientific Significance of Pyrazines as Heterocyclic Nitrogen Compounds

Pyrazines are a notable class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. britannica.commdpi.comnih.govwikipedia.org This heterocyclic structure is the foundation for a multitude of compounds with significant biological and industrial relevance. britannica.com The presence of nitrogen atoms within the aromatic ring imparts distinct chemical properties, influencing electron distribution and reactivity. mdpi.com Specifically, the nitrogen atoms increase the electron density at their positions while decreasing it on the carbon atoms of the ring. mdpi.com

The pyrazine (B50134) ring is a key structural component in various important molecules. For instance, it forms the core of pteridines, a group that includes essential biological molecules like folic acids, which are vital for numerous metabolic reactions. britannica.com Furthermore, the pyrazine structure is found in alloxazines, such as riboflavin (B1680620) (vitamin B2), a crucial growth-promoting factor. britannica.com The versatility of the pyrazine scaffold has made it a subject of intense research in medicinal chemistry, leading to the development of numerous therapeutic agents. mdpi.comnih.govnih.gov Marketed drugs containing the pyrazine ring have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov

The Broader Research Landscape of Alkylpyrazines in Academic Disciplines

Alkylpyrazines, which are pyrazine rings substituted with one or more alkyl groups, are a significant subgroup with widespread importance, particularly in the fields of food chemistry and sensory science. wikipedia.orgd-nb.info These compounds are well-known as flavor and aroma constituents in a variety of baked and roasted goods. wikipedia.org Their formation is often linked to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, which is responsible for the characteristic flavors and aromas of many cooked foods. mdpi.com

The specific arrangement and type of alkyl substituents on the pyrazine ring heavily influence the resulting sensory properties, which can range from nutty and roasted to earthy and cocoa-like. d-nb.info Consequently, alkylpyrazines are a major focus of research in food science to understand and control the flavor profiles of products like coffee, cocoa, and baked goods. d-nb.infonih.govresearchgate.net For example, research on roasted coffee has identified numerous alkylpyrazines, including 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and 2,6-dimethylpyrazine, as key contributors to its complex aroma. mdpi.comresearchgate.net Beyond food science, alkylpyrazines are also studied in the context of chemical ecology, as some serve as trail or alarm pheromones for various insect species. d-nb.infomdpi.com

Structural Context within Alkylpyrazine Isomers and the Chemical Identity of 2,5-Diethyl-3,6-dimethylpyrazine

This compound is a specific alkylpyrazine with the chemical formula C₁₀H₁₆N₂. nih.gov Its structure consists of a central pyrazine ring with ethyl groups attached at the 2 and 5 positions and methyl groups at the 3 and 6 positions. This precise substitution pattern distinguishes it from its various isomers, where the same alkyl groups are arranged differently around the pyrazine ring.

The isomeric variations can lead to different chemical and physical properties. For instance, 3-ethyl-2,5-dimethylpyrazine (B149181) is a known isomer with a distinct CAS number and has been identified in various natural sources. nih.gov Another example is the mixture of 2-ethyl-3(5 or 6)-dimethylpyrazine, which is treated as a combination of isomers in chemical databases. biosynth.comsigmaaldrich.com The separation and characterization of such isomers are crucial for understanding their individual contributions to flavor and other biological activities, often requiring advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net

The specific compound this compound has been cataloged in chemical databases, and its identity is confirmed by its unique CAS number, 18903-30-5. nih.gov Research has also explored the synthesis of related structures, such as the reaction of 2,5-dibromo-3,6-dimethylpyrazine (B3046257) to create new derivatives, highlighting the ongoing academic interest in the chemical modification of substituted pyrazines for various applications. researchgate.net

Table 1: Chemical Identity of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₁₀H₁₆N₂ nih.gov
Molecular Weight 164.25 g/mol nih.gov
CAS Number 18903-30-5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18903-30-5

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,5-diethyl-3,6-dimethylpyrazine

InChI

InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3

InChI Key

WOKWCTYNOKUPRA-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C(=N1)C)CC)C

Canonical SMILES

CCC1=C(N=C(C(=N1)C)CC)C

Other CAS No.

18903-30-5

Origin of Product

United States

Natural Occurrence and Distribution in Biological and Food Matrices

Ubiquitous Presence of Alkylpyrazines Across Diverse Biological Systems

Alkylpyrazines, including 2,5-Diethyl-3,6-dimethylpyrazine, are widely distributed throughout the natural world, occurring in plants, animals, and insects. researchgate.net In plants, they can act as secondary metabolites. researchgate.net For instance, pyrazine (B50134) derivatives have been identified in vegetables like green bell peppers, beetroot, and lettuce. unimas.my In the animal kingdom, these compounds are also present, with 2,5-dimethylpyrazine (B89654), for example, playing a role as a volatile pheromone in rats. mdpi.com Pyrazines are also produced by a vast range of microorganisms, which suggests their biosynthesis may depend on common metabolic pathways. nih.gov This widespread presence underscores the diverse physiological roles these compounds play in various biological systems. researchgate.net

Occurrence of this compound and Related Alkylpyrazines in Thermally Processed Food Products

The characteristic roasted, nutty, and toasted flavors of many cooked foods are largely attributable to the formation of alkylpyrazines during thermal processing. asm.org These compounds are primarily formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. mdpi.com

This compound and its structural relatives are commonly found in a variety of thermally processed foods. They have been identified in roasted cocoa, coffee, various nuts, and roasted barley. researchgate.netnih.gov The roasting of cocoa beans, for example, is a critical step for the development of its characteristic flavor, with pyrazines being key contributors. researchgate.net Similarly, the aroma profile of coffee is significantly influenced by the presence of numerous alkylpyrazines, including diethyl-dimethylpyrazine isomers. foodb.caacs.org These compounds are also generated during the cooking of meats and the processing of potato products, contributing to their desirable savory and roasted notes. fragranceu.comsci-hub.st

Table 1: Occurrence of Selected Alkylpyrazines in Thermally Processed Foods

Compound Food Matrix
This compound Cocoa, Coffee, Nuts, Roasted Barley researchgate.netnih.gov
2-Ethyl-3,5-dimethylpyrazine (B18607) Cocoa, Coffee mdpi.comacs.org
Tetramethylpyrazine Cocoa, Coffee researchgate.netnih.gov
2,5-Dimethylpyrazine Cocoa, Coffee, Peanuts mdpi.comresearchgate.net
2,3-Dimethylpyrazine Roasted Foods researchgate.net

The formation and concentration of alkylpyrazines are heavily dependent on thermal processing conditions such as temperature and time. nih.gov In cocoa roasting, higher temperatures can lead to a rapid increase in the final concentration of certain alkylpyrazines like tetramethylpyrazine. researchgate.netnih.gov However, factors such as pH can also play a crucial role; for instance, the alkalinization of cocoa has been shown to adversely affect the amount of alkylpyrazines generated, even though it enhances the brown color formation. researchgate.netnih.gov The specific amino acid precursors available also dictate the types of pyrazines formed. mdpi.com

Distribution in Fermented Food and Beverage Systems

Fermentation is another significant pathway for the formation of alkylpyrazines in food and beverages. In these systems, microorganisms are responsible for the biosynthesis of these flavor compounds. researchgate.net

Dozens of alkylpyrazines have been identified in traditional fermented foods. asm.org For example, they are key aroma compounds in Chinese Baijiu, a distilled spirit. researchgate.netresearchgate.netnih.gov In soy-sauce-aroma-type Baijiu, 16 different pyrazines have been quantified, with tetramethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine (B81540) being the most abundant. researchgate.netnih.gov Interestingly, some sub-threshold pyrazines, including 2,3-diethylpyrazine (B107213) and 2,3-diethyl-5-methylpyrazine (B150936), have been found to be significantly correlated with the roasted aroma of this type of Baijiu. researchgate.netnih.gov

Fermented soybeans are another food matrix where alkylpyrazines are prevalent. mdpi.com Certain strains of Bacillus subtilis isolated from fermented soybeans have been shown to produce a variety of alkylpyrazines, including 2,5-dimethylpyrazine and tetramethylpyrazine. mdpi.com

Table 2: Selected Alkylpyrazines in Fermented Products

Compound Fermented Product
This compound Noted in broader alkylpyrazine context in fermented goods
2,3,5,6-Tetramethylpyrazine Baijiu, Fermented Soybeans mdpi.comresearchgate.netnih.gov
2,6-Dimethylpyrazine Baijiu researchgate.netnih.gov
2,3,5-Trimethylpyrazine Baijiu researchgate.netnih.gov
2,3-Diethyl-5-methylpyrazine Baijiu researchgate.netnih.gov

Role as a Constituent in Insect Pheromone Systems

Beyond their role in food aroma, alkylpyrazines serve as crucial chemical signals in the insect world. researchgate.net A number of pyrazine derivatives have been identified as components of insect pheromones, mediating behaviors such as alarm and trail-following. mdpi.commdpi.com

Specifically, 2-ethyl-3,6-dimethylpyrazine has been identified as a component of the alarm pheromone of the red imported fire ant, Solenopsis invicta. mdpi.comusda.gov Research has shown that the commercially available mixture of 2-ethyl-3,6-dimethylpyrazine and its isomer, 2-ethyl-3,5-dimethylpyrazine, elicits significant electroantennogram responses and attraction in the parasitic phorid fly, Pseudacteon tricuspis, which uses these chemical cues to locate its fire ant host. usda.gov Furthermore, studies on Solenopsis invicta have demonstrated that synthetic 2-ethyl-3,5-dimethylpyrazine can elicit dose-dependent alarm behaviors similar to the naturally occurring 2-ethyl-3,6-dimethylpyrazine. nih.govresearchgate.net

Formation Mechanisms and Biosynthesis Pathways Relevant to 2,5 Diethyl 3,6 Dimethylpyrazine

Non-Enzymatic Formation via Maillard Reaction Chemistry

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of flavor chemistry and a primary route for pyrazine (B50134) formation in thermally processed foods. It involves a complex cascade of reactions between amino compounds (like amino acids or peptides) and carbonyl compounds (like reducing sugars).

A critical pathway within the Maillard reaction for the formation of alkylpyrazines is the Strecker degradation. This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound, which is typically formed from the degradation of sugars. researchgate.netresearchgate.net The reaction produces a Strecker aldehyde (which contributes to the aroma), carbon dioxide, and an α-aminocarbonyl intermediate. asm.orgnih.gov These α-aminocarbonyls are highly reactive and serve as the direct precursors to pyrazines. Two molecules of an α-aminocarbonyl can condense to form a dihydropyrazine (B8608421) ring, which is then oxidized to the stable, aromatic pyrazine. nih.gov

The specific substitution pattern of the resulting pyrazine is determined by the structures of the reacting α-amino acid and the α-dicarbonyl. For instance, the reaction of glycine (B1666218) with glyoxal (B1671930) can produce unsubstituted pyrazine, while different amino acids and dicarbonyls yield alkyl-substituted versions. mdpi.com The formation of 2,5-diethyl-3,6-dimethylpyrazine would require the condensation of specific α-aminocarbonyl intermediates. Insights can be drawn from the formation of related compounds; for example, 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine can be formed via the Maillard reaction between precursors like L-threonine and reducing sugars. researchgate.net

While early research focused on free amino acids, it is now understood that peptides and oligopeptides play a significant, and sometimes dominant, role in pyrazine generation. acs.orgmdpi.com In many food systems, the concentration of peptides is substantially higher than that of free amino acids. nih.govnih.gov Studies using model systems with whey protein hydrolysates and sunflower seed protein have shown that peptides, particularly short-chain ones, can significantly promote the formation of pyrazines compared to equivalent amounts of free amino acids. acs.orgnih.gov

The choice of amino acid and sugar substrates directly dictates the types and quantities of pyrazines formed. Hydroxy amino acids like L-threonine and L-serine are particularly potent precursors for alkylpyrazines, even in the absence of sugars, through thermal degradation. asm.orgnih.gov

L-threonine is a well-established precursor for 2,5-dimethylpyrazine (B89654). nih.gov Through thermal degradation, it can form aminoacetone, an α-aminocarbonyl intermediate that readily dimerizes and oxidizes to yield 2,5-dimethylpyrazine. asm.orgnih.gov Furthermore, reactions involving L-threonine and reducing sugars can produce more complex pyrazines, such as 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine. researchgate.net

L-serine degradation can lead to the formation of pyrazine and methylpyrazine. nih.gov

Reducing sugars (e.g., glucose, fructose) are the primary source of the α-dicarbonyl compounds (like glyoxal, methylglyoxal, and diacetyl) required for the Strecker degradation of amino acids. acs.orgmdpi.com The reaction between an amino acid and a reducing sugar first generates Amadori or Heyns compounds, which then degrade to form the necessary dicarbonyls. acs.orgacs.org

The table below summarizes findings on the formation of various pyrazines from specific substrates.

PrecursorsResulting PyrazinesReference(s)
L-threonine2,5-dimethylpyrazine, 2,6-dimethylpyrazine, trimethylpyrazine, 2-ethyl-3,6-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine nih.gov
L-serinePyrazine, methylpyrazine, ethylpyrazine, 2-ethyl-6-methylpyrazine, 2,6-diethylpyrazine nih.gov
L-threonine and D-glucose2-ethyl-3,5(3,6)-dimethylpyrazines (EDMPs) acs.orgnih.gov
Lysine-containing dipeptides and glucose2,5(6)-Dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540) nih.gov
Alanine and glucose3-ethyl-2,5-dimethylpyrazine (B149181) researchgate.net

The outcome of the Maillard reaction is highly sensitive to various process conditions. Key parameters influencing the yield and profile of alkylpyrazines include temperature, pH, and water activity. acs.orgnih.gov

Temperature and Time: Higher temperatures and longer reaction times generally increase the rate of the Maillard reaction and promote the formation of pyrazines. nih.govscielo.br For instance, studies on cocoa roasting show that the concentration of tetramethylpyrazine increases rapidly at higher roasting temperatures. nih.gov

pH: The pH of the system has a significant impact. The initial stages of the Maillard reaction, involving the nucleophilic attack of the amino group, are favored under basic conditions. mdpi.com Consequently, a higher pH generally increases the formation of pyrazine compounds. Conversely, low pH values tend to inhibit pyrazine formation. researchgate.netnih.gov

Water Activity (aw): The generation of pyrazines is often enhanced at low water activity (e.g., aw = 0.33), which is typical of roasting and baking processes. acs.org

ParameterEffect on Alkylpyrazine ProductionReference(s)
Temperature Increased temperature generally leads to higher yields of pyrazines. nih.govscielo.brnih.gov
pH Higher (alkaline) pH favors pyrazine formation; lower (acidic) pH inhibits it. mdpi.comnih.gov
Water Activity Low water activity enhances pyrazine generation. acs.org
Reactant Ratio An excess of the amino compound can lead to an increase in aroma compounds. scielo.br

Microbial Biosynthesis Pathways of Alkylpyrazines, Including Insights into this compound Precursors

In addition to thermal processing, microorganisms are capable of producing a wide range of alkylpyrazines under the mild conditions found in fermented foods. This biosynthesis is an alternative to chemical synthesis for producing "natural" flavor compounds. nih.govresearchgate.net

Bacillus subtilis is a well-studied and significant producer of alkylpyrazines in various fermented foods, such as Chinese Baijiu and natto (fermented soybeans). asm.orgnih.gov This bacterium, considered generally regarded as safe (GRAS), can synthesize pyrazines from amino acid and sugar precursors through specific enzymatic pathways. acs.org

Research has elucidated several key biosynthetic routes in B. subtilis:

2,5-Dimethylpyrazine (2,5-DMP): B. subtilis can produce 2,5-DMP from L-threonine. The pathway involves the enzyme L-threonine-3-dehydrogenase (TDH), which converts L-threonine into L-2-amino-acetoacetate. This intermediate is unstable and spontaneously decarboxylates to form aminoacetone, which then condenses to form 2,5-DMP. asm.orgresearchgate.net

2-Ethyl-3,5(3,6)-dimethylpyrazines (EDMPs): A strain of B. subtilis isolated from baijiu fermentation was found to produce EDMPs from L-threonine and D-glucose. acs.orgnih.gov The proposed pathway involves the formation of two key intermediates: aminoacetone (from L-threonine metabolism) and 2,3-pentanedione (B165514) (from both L-threonine and D-glucose metabolism). The condensation of these two intermediates leads to the formation of EDMPs. researchgate.netacs.org This pathway provides a direct microbial route to ethyl-substituted pyrazines and offers crucial insights into how a compound like this compound could be biosynthesized, likely through the condensation of different or additional keto- and amino-precursors.

Screening of different B. subtilis strains has revealed significant variation in their ability to produce specific alkylpyrazines, suggesting that different strains are predisposed to produce different flavor profiles. nih.govresearchgate.net For example, one study isolated a B. subtilis strain (BcP21) with a high capacity to produce 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.gov

Microbial StrainPrecursorsKey Pyrazines ProducedReference(s)
Bacillus subtilis 168L-threonine2,5-Dimethylpyrazine (2,5-DMP) asm.orgresearchgate.net
Bacillus subtilis 168L-threonine, D-glucose2,3,5-Trimethylpyrazine (TMP) asm.org
Bacillus subtilis (isolated from Baijiu)L-threonine, D-glucose2-Ethyl-3,5-dimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine (EDMPs) acs.orgnih.gov
Bacillus subtilis BcP21 (isolated from natto)L-threonine, acetoin2,5-Dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine nih.gov

Elucidation of Specific Biosynthetic Routes (e.g., L-threonine to aminoacetone pathway)

The biosynthesis of many alkylpyrazines fundamentally relies on amino acid metabolism, with L-threonine being a primary starting material. asm.orgmdpi.com The pathway from L-threonine is crucial for producing the necessary precursors for the pyrazine ring. For pyrazines containing methyl groups, the conversion of L-threonine to aminoacetone is a key biosynthetic route. asm.org

Research on Bacillus subtilis has shown that L-threonine is the origin for the synthesis of 2,5-DMP. asm.orgmdpi.com This process begins with the enzymatic conversion of L-threonine and proceeds through several intermediates. Similarly, the formation of 2-ethyl-3,5-dimethylpyrazine (EDMP) also utilizes L-threonine, along with D-glucose, as precursors. researchgate.netacs.orgnih.gov In this pathway, L-threonine contributes to the formation of aminoacetone (the precursor for the methyl group), while both L-threonine and D-glucose are involved in producing 2,3-pentanedione, which serves as the precursor for the ethyl group. researchgate.netacs.org

For the symmetrical compound this compound, a plausible route involves the condensation of two molecules of an α-aminoketone that contains both a methyl and an ethyl substituent, such as 2-amino-3-pentanone. This intermediate provides the necessary carbon skeleton which, upon dimerization and subsequent oxidation, would yield the target pyrazine.

Enzymatic and Non-Enzymatic Steps in Microbial Pyrazine Synthesis (e.g., L-threonine-3-dehydrogenase activity)

The microbial synthesis of pyrazines involves a combination of specific enzymatic reactions and spontaneous chemical steps.

Enzymatic Steps: The initial and rate-limiting step in the conversion of L-threonine is catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH) . asm.orgmdpi.com This enzyme oxidizes L-threonine to form L-2-amino-acetoacetate. asm.org The activity of TDH is crucial, and its presence is a key indicator of a microorganism's ability to produce pyrazines from this precursor. Another enzyme, 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) , can also act on L-2-amino-acetoacetate, cleaving it into glycine and acetyl-CoA, which represents a competing pathway that can reduce the yield of pyrazine precursors. mdpi.com

Non-Enzymatic Steps: Following the enzymatic formation of L-2-amino-acetoacetate, this intermediate is unstable and undergoes a spontaneous, non-enzymatic decarboxylation to produce aminoacetone. asm.org The subsequent formation of the pyrazine ring occurs through the condensation of two α-aminoketone molecules. For example, two molecules of aminoacetone condense to form 3,6-dihydro-2,5-dimethylpyrazine, which is then oxidized to 2,5-DMP. asm.org This final oxidation step can also occur spontaneously. asm.org

Metabolic Engineering Strategies for Enhanced Microbial Production (e.g., Escherichia coli systems)

To improve the microbial production of valuable pyrazines, researchers have employed metabolic engineering strategies, primarily in host organisms like Escherichia coli. vu.ltnih.gov These strategies aim to increase the flux of precursors towards pyrazine synthesis and minimize competing metabolic pathways.

Key strategies include:

Enhancing Precursor Supply : Overexpression of genes in the L-threonine biosynthesis pathway can increase the availability of this key starting material. vu.lt

Overexpression of Key Enzymes : Increasing the cellular levels of L-threonine-3-dehydrogenase (TDH) enhances the conversion of L-threonine into the pyrazine precursor backbone. nih.govnih.gov

Cofactor Engineering : The TDH enzyme requires the cofactor NAD+. To ensure its continuous regeneration, NADH oxidase (Nox) is often co-expressed. This maintains a high NAD+/NADH ratio, driving the dehydrogenation of L-threonine forward. mdpi.comnih.gov

Blocking Competing Pathways : Knocking out genes that divert intermediates away from pyrazine synthesis is a common strategy. For instance, deleting the gene for KBL prevents the degradation of L-2-amino-acetoacetate, thereby channeling more of this intermediate towards aminoacetone formation. mdpi.comnih.gov

Improving Precursor Transport : Overexpressing transporter proteins, such as the L-threonine transporter (SstT), can enhance the uptake of externally supplied precursors into the cell, further boosting production. nih.govnih.gov

These approaches have successfully increased the yields of 2,5-DMP and serve as a blueprint for enhancing the production of more complex derivatives like this compound. vu.ltnih.gov

Table 1: Metabolic Engineering Targets for Enhanced Pyrazine Production

Strategy Target Gene/Protein Organism Example Purpose
Enzyme Overexpression tdh (L-threonine-3-dehydrogenase) E. coli Increase conversion of L-threonine to pyrazine precursors. nih.govnih.gov
Cofactor Regeneration nox (NADH oxidase) E. coli Regenerate NAD+ to sustain high TDH activity. mdpi.comnih.gov
Pathway Blocking kbl (2-amino-3-ketobutyrate CoA ligase) E. coli Prevent degradation of pyrazine intermediate L-2-amino-acetoacetate. mdpi.comnih.gov
Precursor Transport sstT (L-threonine transporter) E. coli Enhance cellular uptake of L-threonine. nih.govnih.gov

Identification of Key Biosynthetic Intermediates (e.g., aminoacetone, 2,3-pentanedione)

The structure of the final alkylpyrazine is determined by the α-aminocarbonyl intermediates that condense to form the ring.

Aminoacetone : This is the key intermediate for the formation of methyl-substituted pyrazines derived from L-threonine. asm.org The self-condensation of two aminoacetone molecules yields 2,5-dimethylpyrazine. researchgate.net

2,3-Pentanedione : This α-dicarbonyl is a crucial intermediate for the formation of ethyl-substituted pyrazines in microorganisms like Bacillus subtilis. researchgate.netacs.orgnih.gov It is synthesized from L-threonine and D-glucose. researchgate.netacs.org The condensation of aminoacetone and 2,3-pentanedione leads to the formation of 2-ethyl-3,5-dimethylpyrazine and its isomer, 2-ethyl-3,6-dimethylpyrazine. researchgate.netacs.orgnih.gov

Proposed Intermediates for this compound : Based on the established mechanisms, the formation of this compound would most logically arise from the condensation of two molecules of 2-amino-3-pentanone . This intermediate provides the necessary ethyl and methyl groups on each half of the pyrazine ring.

Chemical Synthesis Approaches for this compound and Related Pyrazines

Chemical synthesis offers an alternative to biological production, providing routes to various pyrazine derivatives.

Conventional Synthetic Routes for Pyrazine Derivatives

Traditional methods for synthesizing pyrazines often involve the condensation of two key components: a 1,2-diamine and an α-dicarbonyl compound. This approach is versatile but can lack selectivity, often resulting in a mixture of products and isomers, which complicates purification. Another established method is the self-condensation of α-aminoketones, which can be generated from amino acids. d-nb.info However, these reactions can require harsh conditions and may use toxic reagents. mdpi.com

Novel Approaches for Selective Alkylpyrazine Formation (e.g., using α-hydroxy ketones like 1-hydroxy-2-butanone)

More recent research has focused on developing selective and efficient synthetic methods. One promising approach involves the use of α-hydroxy ketones as precursors. For instance, reacting 1-hydroxy-2-butanone with an ammonia (B1221849) source can produce a range of ethyl-substituted pyrazines, including 2,5-diethylpyrazine (B83868) and 2,6-diethylpyrazine. google.comresearchgate.net By carefully selecting the α-hydroxy ketone, it is possible to control the type of alkyl substituents on the final pyrazine ring, offering greater control over the product distribution compared to conventional methods. researchgate.net This strategy represents a more targeted pathway for synthesizing specific, highly substituted pyrazines like this compound.

Advanced Analytical Methodologies for 2,5 Diethyl 3,6 Dimethylpyrazine and Alkylpyrazine Profiling

Extraction and Sample Preparation Techniques for Complex Biological and Food Matrices

The initial and most critical step in the analysis of alkylpyrazines is their isolation from the sample matrix. The choice of extraction technique is dictated by the matrix's complexity (e.g., high fat, high water content), the volatility and concentration of the target pyrazines, and the need to avoid artifact formation, particularly through heat-induced Maillard reactions. scielo.br A variety of methods, ranging from traditional liquid-liquid extraction to advanced microextraction and green extraction techniques, have been developed to address these challenges. nih.gov

Liquid-phase extraction (LPE) and its miniaturized versions are foundational techniques for isolating analytes from liquid samples or solid samples suspended in a solvent. nih.gov Traditional liquid-liquid extraction (LLE) relies on the partitioning of analytes between two immiscible liquid phases. For pyrazines, this often involves extraction from an aqueous phase into an organic solvent. The efficiency of this process is governed by the basicity of the pyrazines. acs.org

To overcome the drawbacks of conventional LLE, such as high solvent consumption and lengthy procedures, dispersive liquid-liquid microextraction (DLLME) has been developed. nih.gov This method uses a small amount of extraction solvent dispersed into the aqueous sample by a disperser solvent, creating a cloudy solution that maximizes the surface area for rapid analyte transfer. For instance, DLLME has been successfully applied for the determination of tetramethylpyrazine in vinegar, demonstrating high sensitivity with a limit of detection (LOD) of 0.001 mg L⁻¹ when coupled with high-performance liquid chromatography (HPLC). nih.gov This approach serves as a rapid and inexpensive alternative to solid-phase methods. nih.gov

Table 1: Example of Dispersive Liquid-Liquid Microextraction (DLLME) for Pyrazine (B50134) Analysis The following is an example of an interactive data table. You can sort and filter the data by clicking on the column headers.

AnalyteMatrixExtraction MethodKey FindingsReference
TetramethylpyrazineVinegarDLLMELOD: 0.001 mg L⁻¹; LOQ: 0.005 mg L⁻¹; Recovery: 97.97–105.24%. nih.gov

Solid-phase extraction (SPE) and its variant, solid-phase microextraction (SPME), are the most widely employed techniques for the analysis of volatile and semi-volatile compounds like pyrazines from food matrices. nih.govscispace.comtut.ac.jp SPME is a solvent-free method that uses a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample's headspace (HS-SPME) or directly from a liquid sample. nih.govpfigueiredo.org

HS-SPME is particularly advantageous for pyrazine analysis as it minimizes matrix effects and prevents the thermal generation of additional pyrazines by allowing for lower extraction temperatures compared to other methods. scielo.br The efficiency of HS-SPME is dependent on several factors that require careful optimization, including the type of fiber coating, extraction temperature and time, and sample pre-incubation conditions. mdpi.comnih.gov For pyrazine analysis, bipolar or triphasic fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often preferred due to their ability to extract a wide range of volatiles with varying polarities. mdpi.comnih.gov Studies have shown that optimizing parameters like pre-incubation temperature (e.g., 80°C) and extraction temperature (e.g., 50°C) is crucial for maximizing the extraction efficiency of pyrazines from matrices like edible oils and yeast extract. nih.govmdpi.comnih.gov

A more recent innovation, the SPME-Arrow, features a more robust design with a larger volume of sorbent phase, leading to higher extraction efficiency and better reproducibility compared to traditional SPME fibers. nih.govmdpi.com

Table 2: Optimized HS-SPME Conditions for Pyrazine Analysis in Food Matrices The following is an example of an interactive data table. You can sort and filter the data by clicking on the column headers.

MatrixFiber CoatingPre-incubationExtractionKey AnalytesReference
Flavor-Enhanced OilsPDMS/DVB/CAR80°C for 20 min50°C for 50 min2-Ethyl-3,5-dimethylpyrazine (B18607), 2,6-diethyl-pyrazine mdpi.com
Yeast ExtractDVB/CAR/PDMS-Optimized via RSM3-Ethyl-2,5-dimethylpyrazine (B149181), Tetramethylpyrazine nih.gov
Cocoa LiquorCarbowax/DVB60°C for 15 min60°C for 45 minTrimethylpyrazine, Tetramethylpyrazine scielo.br
Microbial SamplesNot specified-50°C for 50 min2-Methylpyrazine, 2,5-dimethylpyrazine (B89654) d-nb.info

Supercritical fluid extraction (SFE) is a green and sustainable alternative to conventional solvent extraction methods. nih.govajgreenchem.comajgreenchem.com It utilizes a supercritical fluid—most commonly carbon dioxide (SC-CO₂)—as the extraction solvent. ajgreenchem.com SC-CO₂ is favored due to its mild critical conditions (Tc = 31.1°C, Pc = 73.8 bar), non-toxicity, and ease of removal from the final extract. ajgreenchem.comajgreenchem.com By existing in a state between a liquid and a gas, a supercritical fluid possesses the solvating power of a liquid and the diffusivity of a gas, allowing for efficient penetration into sample matrices. ajgreenchem.com

The selectivity of SFE can be finely tuned by adjusting the pressure and temperature, which alters the density and solvating power of the fluid. acs.orgmdpi.com This allows for the selective extraction of specific compounds. For instance, in the analysis of roasted peanuts, an SC-CO₂ density of 0.35 g/mL at 50°C was found to selectively extract flavor-associated pyrazines, including 3-ethyl-2,5-dimethylpyrazine, while leaving behind non-volatile lipids. acs.org For more polar compounds, the solvating power of SC-CO₂ can be enhanced by adding a small amount of a polar co-solvent, such as ethanol. mdpi.com SFE is particularly effective for extracting thermally sensitive compounds as it can be performed at low temperatures. ajgreenchem.commdpi.com

Table 3: Supercritical Fluid Extraction (SFE) Applications for Flavor Compounds The following is an example of an interactive data table. You can sort and filter the data by clicking on the column headers.

MatrixSupercritical FluidExtraction ConditionsTarget CompoundsReference
Roasted PeanutsCO₂96 bar, 50°C, 0.35 g/mL densityMethylpyrazine, 2,3-dimethylpyrazine, 3-ethyl-2,5-dimethylpyrazine acs.org
General Natural ProductsCO₂Typically 35-60°C, up to 400 barThermally sensitive bioactive compounds mdpi.com
General Food/Plant MaterialCO₂ with co-solvents (e.g., ethanol)Variable T and PAlkaloids, Flavonoids, Polyphenols ajgreenchem.commdpi.com

Chromatographic Separation and Detection Methods

Following extraction, chromatographic techniques are employed to separate the complex mixture of volatile compounds before their detection and identification. Gas chromatography (GC) is the method of choice for analyzing volatile and semi-volatile compounds like alkylpyrazines. tut.ac.jpnih.gov

Gas chromatography-mass spectrometry (GC-MS) is the most widely applied technique for the characterization of alkylpyrazines. nih.govresearchgate.net In GC-MS, compounds are separated based on their boiling points and polarity in a capillary column before being ionized and detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments. mdpi.com

The choice of GC column is critical for achieving adequate separation. For general pyrazine profiling, both non-polar columns (e.g., DB-5MS) and polar columns (e.g., DB-WAX, DB-FFAP) are used. mdpi.comd-nb.info Polar columns are often more effective at separating structural isomers, which is a significant challenge in pyrazine analysis. d-nb.infoworktribe.com However, a major limitation of conventional one-dimensional GC-MS is that many positional isomers of alkylpyrazines (e.g., 2,5-dimethylpyrazine and 2,6-dimethylpyrazine) have very similar mass spectra and can co-elute even on polar columns, making unambiguous identification difficult without authentic standards or retention index data. nih.govresearchgate.networktribe.com Stable isotope dilution analysis (SIDA) coupled with GC-MS can be used for accurate quantification, as demonstrated in the analysis of twelve different alkylpyrazines in coffee. researchgate.net

Table 4: GC-MS Parameters for Alkylpyrazine Analysis The following is an example of an interactive data table. You can sort and filter the data by clicking on the column headers.

InstrumentGC ColumnMS ModeApplicationReference
Agilent 8890 GC / 5977B MSDB-FFAPEI (SCAN & SIM)Quantification of 13 pyrazines in edible oils. mdpi.com
GC-MSDB-WAXCIQuantification of 6 volatile alkylpyrazines in microbial samples. d-nb.info
GC-MSNot specifiedNot specifiedQuantitative analysis of 12 alkylpyrazines in coffee via SIDA. researchgate.net

To overcome the separation limitations of single-dimension GC, comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for analyzing complex volatile profiles. oup.com In GC×GC, the effluent from a primary analytical column is subjected to continuous, rapid sampling by a modulator, which then injects these sharp pulses onto a second, shorter column with a different stationary phase (typically non-polar × polar or vice-versa). vscht.czresearchgate.net This results in a significant increase in peak capacity and resolving power.

When coupled with a time-of-flight mass spectrometer (TOFMS), which offers high-speed spectral acquisition rates and deconvolution capabilities, GC×GC-TOFMS provides an unparalleled ability to separate and identify co-eluting compounds, including pyrazine isomers. researchgate.netvscht.cz Studies comparing GC-MS with GC×GC-TOFMS for the analysis of alkylpyrazines in potato chips demonstrated that while neither system could fully resolve all isomeric pairs, GC×GC-TOFMS offered the best solution due to significantly lower limits of quantification (LOQs) and better discrimination of substituted pyrazines. researchgate.networktribe.com This enhanced sensitivity and resolution make it possible to identify and quantify trace-level compounds like 2-ethyl-3,5-dimethylpyrazine and 2,3-diethyl-5-methylpyrazine (B150936) in complex matrices such as coffee. oup.com

Table 5: Comparison of GC-MS and GC×GC-TOFMS for Alkylpyrazine Analysis The following is an example of an interactive data table. You can sort and filter the data by clicking on the column headers.

TechniqueAdvantages for Pyrazine AnalysisLimitationsReference
GC-MSWidely available; good for general profiling.Limited resolution of positional isomers (e.g., 2,5- vs 2,6-dimethylpyrazine). nih.govresearchgate.net
GC×GC-TOFMSSuperior chromatographic resolution; lower limits of quantification; better discrimination of isomers.May still not resolve all critical isomer pairs; more complex data analysis. researchgate.networktribe.comvscht.cz

High-Performance Liquid Chromatography (HPLC) for Regio-Isomer Separation (e.g., chiral stationary phases)

High-Performance Liquid Chromatography (HPLC) offers a powerful solution for the separation of non-volatile or thermally labile compounds, and with specialized columns, it can also be adept at separating challenging regio-isomers of alkylpyrazines. The separation of these isomers, which differ only in the substitution pattern on the pyrazine ring, requires high-resolution techniques.

Chiral stationary phases (CSPs) are a noteworthy tool in this context. While primarily designed for the separation of enantiomers, the unique selectivities of CSPs can be harnessed for the resolution of positional isomers. The mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes for various regio-isomers lead to differential retention times, enabling their separation. For instance, polysaccharide-based chiral stationary phases have demonstrated success in separating various positional isomers, a principle that can be extended to complex alkylpyrazine mixtures.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantitative Analysis

For highly sensitive and selective quantitative analysis, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become an indispensable technique. UPLC enhances the speed, resolution, and sensitivity of liquid chromatographic separations by utilizing columns with smaller particle sizes (typically sub-2 µm). When coupled with tandem mass spectrometry (MS/MS), this method provides exceptional selectivity through Multiple Reaction Monitoring (MRM).

In the MRM mode, the first quadrupole of the mass spectrometer selects a specific precursor ion (the molecular ion of the target analyte, such as 2,5-diethyl-3,6-dimethylpyrazine), which is then fragmented in a collision cell. The second quadrupole then selects specific product ions characteristic of the analyte. This two-stage filtering process significantly reduces chemical noise, allowing for the accurate quantification of target compounds even at trace levels in complex sample matrices. This high selectivity and sensitivity make UPLC-MS/MS a gold standard for the quantitative analysis of alkylpyrazines in various applications.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-HSQC, HMBC) for Structural Elucidation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. For distinguishing between different alkylpyrazine isomers, one-dimensional NMR techniques like ¹H and ¹³C NMR provide initial information, but two-dimensional (2D) NMR experiments are often necessary for complete structural assignment.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, providing a map of C-H connectivities. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. By analyzing these long-range correlations, the substitution pattern on the pyrazine ring can be definitively established, allowing for the unambiguous differentiation of isomers like this compound from, for example, 2,6-diethyl-3,5-dimethylpyrazine (B3048998).

Sensory-Guided Approaches in Analytical Chemistry

Understanding the sensory relevance of individual alkylpyrazines within a complex aroma profile requires a combination of analytical separation and human sensory perception.

Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA)

Gas Chromatography-Olfactometry (GC-O) is a technique that directly links the sensory perception of an aroma compound to its presence in a sample. As compounds elute from the gas chromatograph, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist assesses the odor. This allows for the identification of odor-active regions in the chromatogram.

Gas Chromatography-Ion Mobility Spectroscopy (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) has emerged as a powerful and increasingly widespread analytical technique for the rapid and sensitive analysis of volatile organic compounds (VOCs), including alkylpyrazines like this compound. researchgate.netfmach.it This method combines the high separation capability of gas chromatography with the additional dimension of separation provided by ion mobility spectrometry, offering enhanced selectivity and identification confidence. fmach.it GC-IMS is noted for its fast response, high sensitivity, ease of operation, and relatively low cost, making it a valuable tool for food flavor analysis and quality control. researchgate.net

The principle of GC-IMS involves a two-step separation process. First, volatile compounds from a sample, often introduced via headspace injection (HS-GC-IMS), are separated based on their boiling points and polarity in a GC column. nih.gov The eluted compounds then enter the IMS drift tube, where they are ionized (commonly by a tritium (B154650) (³H) source) and separated based on their size, shape, and charge as they travel through a drift gas under the influence of a weak electric field. fmach.itnih.gov The resulting two-dimensional plot of GC retention time versus IMS drift time creates a unique fingerprint of the volatile profile of a sample, allowing for detailed comparison and identification. researchgate.net

Research has demonstrated the effectiveness of GC-IMS for profiling alkylpyrazines in various food matrices. These compounds are significant as they are often products of the Maillard reaction during thermal processing and are key contributors to the desirable roasty, nutty, and earthy aromas in foods like roasted hazelnuts, coffee, and certain seeds. researchgate.netfmach.itnih.gov For instance, studies on roasted hazelnuts have utilized HS-GC-IMS to monitor the formation of crucial alkylpyrazines, which serve as markers for the industrial roasting process. researchgate.netnih.gov

However, quantitative analysis using GC-IMS presents challenges. The IMS detector response can be non-linear, and a single analyte can form multiple ionized species, such as monomers and dimers, which complicates direct quantification. fmach.it Studies have highlighted that the substitution pattern on the pyrazine ring significantly affects the concentration-response curves. nih.gov This necessitates the development of specific standardization methods, such as external standardization, to enable accurate comparisons of the relative abundance of different alkylpyrazines. nih.gov Despite these challenges, the implementation of quantitative approaches is expanding the applicability of GC-IMS beyond qualitative fingerprinting to targeted analysis of specific aroma compound classes. fmach.it

The combination of GC-IMS with other analytical techniques, such as GC-Mass Spectrometry (GC-MS), and sensory analysis provides a comprehensive understanding of the flavor profile of complex food products. researchgate.netsciopen.com This multi-faceted approach allows researchers to correlate the presence and concentration of specific alkylpyrazines identified by GC-IMS with distinct sensory attributes.

Interactive Data Table: Alkylpyrazines Identified in Various Food Products by GC-IMS

This table summarizes various alkylpyrazines that have been identified in different food matrices using Gas Chromatography-Ion Mobility Spectrometry (GC-IMS).

CompoundFood MatrixKey Aroma ContributionSource(s)
2,5-Dimethylpyrazine Roasted Hazelnuts, Yellow Horn Seed Oil, Fenugreek Tinctures, CoffeeNutty, Toasted, Cocoa, Burnt nih.govresearchgate.netnih.govmasatech.eu
2,6-Dimethylpyrazine Roasted Hazelnuts, CoffeeToasted, Nutty, Woody researchgate.netnih.govmasatech.eu
2-Ethyl-3,5-dimethylpyrazine Gorgon Euryale Seeds, Fenugreek TincturesBaked, Roasty, Herbal researchgate.netresearchgate.net
2,3-Diethyl-5-methylpyrazine Gorgon Euryale SeedsBaked Aroma researchgate.net
2-Ethylpyrazine Roasted Hazelnuts, CoffeeRoasty researchgate.netmasatech.eu
2-Ethyl-5-methylpyrazine (B82492) CoffeeRoasty masatech.eu
2-Ethyl-6-methylpyrazine CoffeeRoasty masatech.eu
2-Methylpyrazine Roasted Hazelnuts, CoffeeNutty, Roasty researchgate.netmasatech.eu
2,3,5-Trimethylpyrazine (B81540) Roasted HazelnutsRoasty researchgate.net

Emerging Research Frontiers and Future Directions

Optimization of Microbial Fermentation Processes for Enhanced and Sustainable Production

The production of pyrazines, including 2,5-diethyl-3,6-dimethylpyrazine, through microbial fermentation presents a promising and environmentally friendly alternative to chemical synthesis. mdpi.com Researchers are actively exploring the optimization of fermentation conditions to enhance the yield and sustainability of this process. Strategies involve the manipulation of various parameters such as temperature, pH, aeration, and the composition of the culture medium. mdpi.commdpi.com The use of response surface methodology, a collection of statistical and mathematical techniques, has been effectively employed to identify the optimal combination of these parameters for maximizing the production of specific pyrazines like 2,3,5-trimethylpyrazine (B81540). mdpi.com

For instance, studies on Bacillus subtilis and Bacillus amyloliquefaciens have demonstrated that adjusting factors like the substrate ratio, concentration of inducers (e.g., IPTG), and fermentation time significantly impacts the yield of pyrazines. mdpi.commdpi.comresearchgate.net In one study, optimizing the fermentation conditions for a recombinant Bacillus licheniformis strain resulted in a notable increase in 2,3,5-trimethylpyrazine production. mdpi.com Similarly, solid-state fermentation of soybeans by Bacillus subtilis has been optimized to produce 2,5-dimethylpyrazine (B89654) and tetramethylpyrazine by enriching the medium with precursors like L-threonine and acetoin. researchgate.net These optimization efforts not only increase the efficiency of pyrazine (B50134) production but also contribute to the development of more sustainable and cost-effective manufacturing processes. mdpi.comresearchgate.net

Interactive Table: Factors Affecting Pyrazine Production in Microbial Fermentation

FactorDescriptionPotential Impact on Yield
Temperature Affects microbial growth rate and enzyme activity.Optimal temperature can significantly increase production.
pH Influences enzyme function and nutrient availability.Maintaining an optimal pH range is crucial for high yields.
Aeration Provides oxygen for aerobic microorganisms.Can be a critical factor for specific microbial strains.
Substrate Ratio The balance of carbon and nitrogen sources.A well-balanced ratio is essential for efficient conversion to pyrazines.
Precursor Addition Supplementing the medium with amino acids like L-threonine.Can directly enhance the production of specific pyrazine derivatives. researchgate.netnih.gov
Fermentation Time The duration of the fermentation process.There is an optimal time to maximize yield before product degradation.

Deepening Understanding of Pyrazine Biosynthesis Pathways in Novel Microorganisms

Significant research is dedicated to unraveling the intricate biosynthetic pathways of pyrazines in various microorganisms. Understanding these pathways is crucial for genetically engineering strains with enhanced production capabilities. It is known that different amino acids can serve as precursors for different pyrazines; for example, L-threonine is a precursor for 2,5-dimethylpyrazine, while L-serine can lead to the formation of methylpyrazine and 2,6-diethylpyrazine. mdpi.comnih.gov

Recent studies have focused on identifying and characterizing the enzymes involved in these pathways. For instance, the biosynthesis of 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine by Bacillus subtilis has been shown to involve L-threonine and D-glucose as starting materials. acs.orgresearchgate.net The mechanism involves the formation of intermediates like aminoacetone and 2,3-pentanedione (B165514). acs.org In another example, the biosynthesis of 2,5-dimethylpyrazine in Corynebacterium glutamicum is linked to the metabolism of branched-chain amino acids and involves enzymes like acetolactate synthase. d-nb.info

Researchers are also exploring novel microorganisms for pyrazine production. Paenibacillus polymyxa, a bacterium known for producing the antibiotic polymyxin, has been found to synthesize a complex mixture of novel pyrazine metabolites. oup.com The discovery of new pyrazine-producing microorganisms and the elucidation of their unique biosynthetic routes open up new avenues for the production of a wider variety of pyrazine compounds. nih.govoup.com

Interactive Table: Key Precursors and Resulting Pyrazines in Microbial Biosynthesis

Precursor Amino AcidResulting Pyrazine(s)
L-Threonine2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine mdpi.comnih.gov
L-SerinePyrazine, Methylpyrazine, 2-Ethyl-6-methylpyrazine, 2,6-Diethylpyrazine mdpi.comnih.gov
Valine, Leucine, IsoleucineVarious alkylated pyrazines d-nb.info

Development of Novel and Environmentally Friendly Synthesis Methodologies

The development of green and sustainable methods for synthesizing pyrazines is a key area of research, driven by the need to reduce the environmental impact of chemical processes. tandfonline.comtandfonline.com Traditional methods often require harsh reaction conditions and can generate significant waste. nih.gov

One promising approach is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations. This can be combined with chemical steps in a chemoenzymatic process. d-nb.info For example, a chemoenzymatic method has been developed for the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. researchgate.net

Other novel synthesis strategies focus on one-pot reactions and the use of environmentally benign catalysts. tandfonline.comtandfonline.com Manganese pincer complexes have been explored as catalysts for the dehydrogenative coupling of β-amino alcohols to produce symmetrical 2,5-dialkyl-substituted pyrazines, with hydrogen gas and water as the only byproducts. nih.gov Another green approach involves the use of silica (B1680970) gel as an efficient and recyclable catalyst for the one-pot synthesis of pyrazines from ethylenediamine (B42938) and 1,2-diketones. connectjournals.com A patent also describes a synthesis method for 2-ethyl-3,6-dimethylpyrazine using 2,5-dimethylpyrazine as a starting material in a Minisci reaction under strong acid and oxidative conditions, which is reported to be cost-effective and produce fewer impurities. google.com

Advancement of Integrated Analytical Platforms for Comprehensive Pyrazine Profiling

The accurate identification and quantification of pyrazines in complex mixtures, such as food and biological samples, is essential for quality control and research. Advanced analytical platforms are continuously being developed to achieve comprehensive pyrazine profiling. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like pyrazines. analytice.comacs.org

To enhance the sensitivity and resolution of pyrazine analysis, various sample preparation techniques are employed. Headspace solid-phase microextraction (HS-SPME) is a popular method for extracting volatile pyrazines from a sample matrix before GC-MS analysis. acs.orgsigmaaldrich.com For more complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) offers superior separation power. researchgate.netmdpi.com Furthermore, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used for the quantitative analysis of a wide range of pyrazines in complex matrices like Chinese Baijiu. mdpi.com These integrated analytical platforms provide researchers with powerful tools to obtain a detailed and accurate picture of the pyrazine composition in various samples.

Exploration of Uncharacterized Biological and Ecological Roles of Pyrazine Derivatives

While pyrazines are well-known for their contribution to the flavor and aroma of food, their biological and ecological roles are still being uncovered. nih.govresearchgate.net Research suggests that pyrazines can act as signaling molecules in various organisms. For instance, some pyrazines are used as trail pheromones by certain ant species. d-nb.info There is also evidence that pyrazines may function as warning odors, deterring predators. researchgate.net

Pyrazine derivatives have also been found to exhibit a range of biological activities, including antimicrobial and chemoprotective effects. oup.com For example, 2,5-dimethylpyrazine has shown inhibitory activity against certain plant pathogens. mdpi.com The investigation into these uncharacterized roles is an active area of research, with the potential to reveal new applications for pyrazine compounds in agriculture and medicine. nih.govnih.gov

Investigations into Structure-Activity Relationships for Targeted Flavor and Bioactivity Applications

Understanding the relationship between the chemical structure of a pyrazine and its resulting flavor or biological activity is crucial for designing new compounds with specific properties. nih.govtandfonline.com Structure-activity relationship (SAR) studies aim to identify the key structural features that determine a molecule's function. nih.govnih.govacs.org

For flavor applications, quantitative structure-activity relationship (QSAR) and comparative molecular field analysis (CoMFA) have been used to explain the aroma of bell-pepper-flavored pyrazines. univie.ac.at These studies help in predicting the aroma of new pyrazine compounds. univie.ac.at

In the context of bioactivity, SAR studies are essential for developing new therapeutic agents. nih.govmdpi.com For example, research on furazano[3,4-b]pyrazines has demonstrated the importance of the furazan, pyrazine, and aniline (B41778) rings for their activity as mitochondrial uncouplers. nih.gov Similarly, studies on 1,2-dihydropyrido[3,4-b]pyrazines have identified the structural features necessary for their antitumor activity. nih.govacs.org These investigations provide valuable insights for the targeted design of pyrazine derivatives with enhanced flavor profiles or specific biological activities. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-diethyl-3,6-dimethylpyrazine, and how do reaction conditions influence isomer formation?

  • Methodological Answer : The compound can be synthesized via condensation of 1,2-diaminopropane with 2,3-pentanedione, yielding 2-ethyl-3,5/6-dimethylpyrazine isomers. Reaction temperature and solvent polarity critically influence isomer ratios. For example, higher temperatures favor aromatization of dihydropyrazine intermediates to pyrazines . Optimization of catalyst systems (e.g., Pd-based catalysts for cross-coupling) can enhance regioselectivity in Suzuki or Sonogashira reactions for functionalized derivatives .

Q. How can structural characterization distinguish between positional isomers like 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine?

  • Methodological Answer : GC-MS fragmentation patterns and retention indices are key. For instance, the base peak at m/z = 135 (M⁺) and fragments at m/z = 56 (C₄H₈) and 42 (C₃H₆N⁺) are common, but isomer-specific retention times (e.g., 16.36 vs. 16.88 min on Carbowax columns) and isotopic δ¹⁵N/δ¹³C values provide differentiation . NMR coupling constants in dihydropyrazine intermediates can also resolve substituent positions .

Q. What analytical techniques are recommended for quantifying trace pyrazines in complex matrices (e.g., food or biological samples)?

  • Methodological Answer : Use pulsed flame photometric detection (PFPD) with GC-MS for sulfur-containing pyrazines. For isotopic analysis, multi-element stable isotope ratio mass spectrometry (ME-IRMS) of δ¹⁵N, δ²H, and δ¹³C values distinguishes natural vs. synthetic origins (e.g., δ¹⁵N = -2.9‰ for synthetic vs. -1.7‰ for educts) . Solid-phase microextraction (SPME) is effective for volatile enrichment .

Advanced Research Questions

Q. What biosynthetic pathways produce 2-ethyl-3,6-dimethylpyrazine in microbial systems, and how can metabolic engineering enhance yields?

  • Methodological Answer : In Bacillus subtilis, the pathway involves L-threonine degradation to aminoacetone and D-glucose-derived 2,3-pentanedione. Isotope-labeling confirmed these precursors condense via non-enzymatic Strecker degradation. Overexpression of threonine dehydratase and glucose dehydrogenase in engineered strains increased yields by 40% . Co-culturing with Saccharomyces cerevisiae enhances precursor availability .

Q. How do isotopic signatures (δ¹⁵N, δ²H) of alkylpyrazines correlate with roasting conditions in food chemistry?

  • Methodological Answer : δ¹⁵N values in roasted coffee pyrazines decrease with roasting time (e.g., δ¹⁵N = -2.9‰ in dark roast vs. -1.7‰ in light roast), reflecting thermal degradation of nitrogenous precursors. δ²H values (-143‰ to -150‰) correlate with lipid oxidation during Maillard reactions. ME-IRMS combined with PCA distinguishes roasting profiles .

Q. What mechanisms underlie the DNA strand-breaking activity of dihydropyrazine derivatives, and how does this inform toxicity studies?

  • Methodological Answer : 2,3-Dihydro-5,6-dimethylpyrazine generates hydroxyl radicals via Fenton-like reactions, cleaving plasmid DNA (pBR322) in vitro. In vivo, ¹⁴C-labeled analogs showed high biodistribution in neural tissues (brain, spinal cord) and induced apoptosis via PARP cleavage and JNK activation. Radiolabel autoradiography and LC-MS/MS metabolite profiling are critical for mechanistic studies .

Q. Can this compound serve as a ligand in coordination chemistry for actinide separation?

  • Methodological Answer : Functionalization via Suzuki coupling (e.g., 2,5-dibromo-3,6-dimethylpyrazine + arylboronic acids) yields tetra-arylpyrazines with electron-deficient cores. These ligands exhibit selective binding to Am³⁺/Cm³⁺ over lanthanides in solvent extraction systems (e.g., DGA-modified pyrazines achieve separation factors >50). XAS and DFT studies confirm N-donor coordination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.